molecular formula C9H11NO2 B14583032 3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-49-6

3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one

Cat. No.: B14583032
CAS No.: 61190-49-6
M. Wt: 165.19 g/mol
InChI Key: PGWQSHRNRDXZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system combining a furan ring and an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine, followed by cyclization to form the desired azepine ring . Another approach includes the use of hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with fused ring structures, such as:

Uniqueness

What sets 3-methyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one apart is its specific combination of a furan ring and an azepine ring, which imparts unique chemical and biological properties.

Properties

CAS No.

61190-49-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one

InChI

InChI=1S/C9H11NO2/c1-6-5-12-7-3-2-4-10-9(11)8(6)7/h5H,2-4H2,1H3,(H,10,11)

InChI Key

PGWQSHRNRDXZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=O)NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.